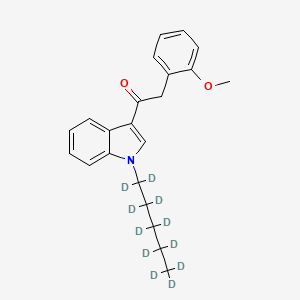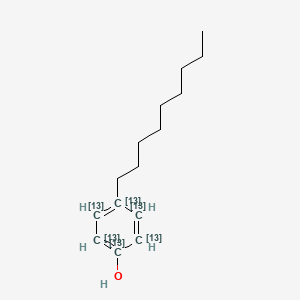
2-Amino-4,6-dichloropyrimidine-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,6-dichloropyrimidine-13C2 is a stable isotope-labeled compound with the molecular formula C2H3Cl2N3. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,4,6-trichloropyrimidine with ammonia, followed by the selective substitution of chlorine atoms with carbon-13 labeled amines under controlled conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of 2-Amino-4,6-dichloropyrimidine-13C2 involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or chromatography to achieve high purity and isotopic enrichment. The compound is then packaged under inert conditions to prevent contamination and degradation .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,6-dichloropyrimidine-13C2 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form hydrazine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira cross-coupling to form alkynyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Ammonia, primary and secondary amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, nitro derivatives, hydrazine derivatives, and alkynyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-4,6-dichloropyrimidine-13C2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 2-Amino-4,6-dichloropyrimidine-13C2 involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. For example, it has been shown to inhibit the production of nitric oxide by suppressing the activity of inducible nitric oxide synthase . This inhibition is achieved through the interaction of the compound with the enzyme’s active site, preventing the conversion of arginine to nitric oxide.
Comparación Con Compuestos Similares
2-Amino-4,6-dichloropyrimidine-13C2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Amino-4,6-dichloropyrimidine: The non-labeled version of the compound, which lacks the carbon-13 isotopes.
2-Amino-4,6-difluoropyrimidine: A similar compound with fluorine atoms instead of chlorine atoms, which exhibits different chemical reactivity and biological activity.
2-Amino-4,6-dibromopyrimidine: Another analog with bromine atoms, used in different synthetic applications due to its distinct reactivity.
The stable isotope labeling of this compound provides unique advantages in research applications, allowing for precise tracking and analysis that are not possible with non-labeled or differently substituted analogs.
Propiedades
IUPAC Name |
4,6-dichloro(4,6-13C2)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)/i2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZOAVGMSDSWSW-SUEIGJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=C(N=[13C]1Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)

![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![[3'-13C]Uridine](/img/structure/B584035.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
